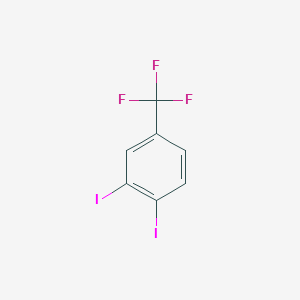

3,4-Diiodobenzotrifluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Diiodobenzotrifluoride is an organic compound with the molecular formula C7H3F3I2. It is a derivative of benzotrifluoride, where two iodine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the diazotization of 2-iodo-4-(trifluoromethyl)aniline followed by a Sandmeyer substitution reaction. The reaction conditions typically involve the use of hydrogen chloride and sodium nitrite in water at low temperatures, followed by the addition of sulfuric acid and potassium iodide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and safety.

化学反応の分析

Types of Reactions: 3,4-Diiodobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include potassium iodide and sulfuric acid.

Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

科学的研究の応用

3,4-Diiodobenzotrifluoride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers

作用機序

The mechanism by which 3,4-Diiodobenzotrifluoride exerts its effects involves its interaction with molecular targets and pathwaysIts unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .

類似化合物との比較

- 4-Iodobenzotrifluoride

- 3-Iodobenzotrifluoride

- 1,2-Diiodobenzene

Comparison: 3,4-Diiodobenzotrifluoride is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Iodobenzotrifluoride and 3-Iodobenzotrifluoride have only one iodine atom, resulting in different chemical behaviors and applications .

生物活性

3,4-Diiodobenzotrifluoride (CAS Number: 455-13-0) is an organoiodine compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl and diiodobenzene groups. Its chemical structure can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of iodine and trifluoromethyl groups, which influence its reactivity and interactions with biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the same class. For instance, a compound structurally similar to this compound demonstrated significant virucidal activity against enveloped viruses such as HSV-2 and Influenza A virus (IAV) through lipid peroxidation mechanisms. The study indicated that these compounds could impair viral entry and fusion processes, suggesting a potential therapeutic application in antiviral treatments .

Table 1: Antiviral Efficacy of Related Compounds

| Compound | Target Virus | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 9d | HSV-2 | 0.147 | Impaired viral entry |

| Compound 9d | IAV | 6.55 | Lipid peroxidation |

Cytochrome P450 Inhibition

4-Iodobenzotrifluoride, a close analogue of this compound, has been identified as a cytochrome P450 inhibitor. This property is crucial for understanding its metabolic interactions and potential toxicities when used in conjunction with other drugs. The inhibition of cytochrome P450 enzymes can lead to altered drug metabolism, which is significant in pharmacokinetics and therapeutic efficacy.

The biological activity of this compound may be attributed to several mechanisms:

- Lipid Peroxidation : Similar compounds have shown the ability to induce lipid peroxidation in viral membranes, disrupting their integrity and function.

- Inhibition of Viral Entry : The compound's interaction with viral envelopes can hinder their ability to fuse with host cell membranes.

- Cytochrome P450 Interaction : As a potential inhibitor of cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs.

Case Study 1: Antiviral Efficacy Assessment

A recent study assessed the antiviral efficacy of various halogenated compounds against enveloped viruses. The results indicated that compounds with multiple halogen substitutions exhibited enhanced virucidal activity compared to their monohalogenated counterparts. In particular, compounds similar to this compound showed promising results in reducing viral loads in vitro.

Case Study 2: Drug Interaction Profile

Another investigation focused on the drug interaction profile of 4-iodobenzotrifluoride as a cytochrome P450 inhibitor. This study revealed significant alterations in the metabolic pathways of commonly prescribed medications when co-administered with this compound. The implications for clinical use highlight the need for careful monitoring of drug interactions.

特性

IUPAC Name |

1,2-diiodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3I2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVPAKPVOCXMDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443899 |

Source

|

| Record name | 3,4-Diiodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130656-70-1 |

Source

|

| Record name | 3,4-Diiodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。